molecular formula C9H14N2O2 B11190614 6-(methoxymethyl)-2-(propan-2-yl)pyrimidin-4(3H)-one

6-(methoxymethyl)-2-(propan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B11190614
M. Wt: 182.22 g/mol
InChI Key: AKSJYXATJHTXMO-UHFFFAOYSA-N
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Description

6-(methoxymethyl)-2-(propan-2-yl)pyrimidin-4(3H)-one is a pyrimidine derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxymethyl group at the 6-position and an isopropyl group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methoxymethyl)-2-(propan-2-yl)pyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the alkylation of a pyrimidine precursor with methoxymethyl chloride and isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(methoxymethyl)-2-(propan-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield a dihydropyrimidine derivative.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)-2-(propan-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to a decrease in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-(propan-2-yl)pyrimidin-4(3H)-one
  • 6-(hydroxymethyl)-2-(propan-2-yl)pyrimidin-4(3H)-one
  • 6-(chloromethyl)-2-(propan-2-yl)pyrimidin-4(3H)-one

Uniqueness

6-(methoxymethyl)-2-(propan-2-yl)pyrimidin-4(3H)-one is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can participate in specific reactions that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(methoxymethyl)-2-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O2/c1-6(2)9-10-7(5-13-3)4-8(12)11-9/h4,6H,5H2,1-3H3,(H,10,11,12)

InChI Key

AKSJYXATJHTXMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=O)N1)COC

Origin of Product

United States

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